molecular formula C13H16BrNO B14042577 4-(1-(3-Bromophenyl)cyclopropyl)morpholine CAS No. 2007921-15-3

4-(1-(3-Bromophenyl)cyclopropyl)morpholine

Katalognummer: B14042577
CAS-Nummer: 2007921-15-3
Molekulargewicht: 282.18 g/mol
InChI-Schlüssel: BTVWOHKMJUZMQF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(1-(3-Bromophenyl)cyclopropyl)morpholine is an organic compound that features a morpholine ring substituted with a cyclopropyl group and a bromophenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-(3-Bromophenyl)cyclopropyl)morpholine typically involves the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, often using a diazo compound and a transition metal catalyst.

    Bromination: The bromophenyl group is introduced via a bromination reaction, where a phenyl ring is treated with a brominating agent such as bromine or N-bromosuccinimide.

    Morpholine Ring Formation: The morpholine ring can be synthesized through a nucleophilic substitution reaction involving an amine and an epoxide or a halohydrin.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Analyse Chemischer Reaktionen

Types of Reactions

4-(1-(3-Bromophenyl)cyclopropyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

4-(1-(3-Bromophenyl)cyclopropyl)morpholine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-(1-(3-Bromophenyl)cyclopropyl)morpholine involves its interaction with specific molecular targets. The bromophenyl group can participate in π-π interactions with aromatic residues in proteins, while the morpholine ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(3-Bromophenyl)morpholine: Lacks the cyclopropyl group, which may affect its reactivity and biological activity.

    4-(4-Bromophenyl)morpholine: Similar structure but with the bromine atom in a different position, leading to different chemical properties.

    4-(1-(4-Bromophenyl)cyclopropyl)morpholine: Similar structure but with the bromine atom in a different position on the phenyl ring.

Uniqueness

4-(1-(3-Bromophenyl)cyclopropyl)morpholine is unique due to the presence of both the cyclopropyl and bromophenyl groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for unique interactions with molecular targets, making it a valuable compound for research and development.

Eigenschaften

CAS-Nummer

2007921-15-3

Molekularformel

C13H16BrNO

Molekulargewicht

282.18 g/mol

IUPAC-Name

4-[1-(3-bromophenyl)cyclopropyl]morpholine

InChI

InChI=1S/C13H16BrNO/c14-12-3-1-2-11(10-12)13(4-5-13)15-6-8-16-9-7-15/h1-3,10H,4-9H2

InChI-Schlüssel

BTVWOHKMJUZMQF-UHFFFAOYSA-N

Kanonische SMILES

C1CC1(C2=CC(=CC=C2)Br)N3CCOCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.